4-(Chloroacetyl)benzoyl chloride

Lipophilicity LogP Isomer comparison

4-(Chloroacetyl)benzoyl chloride is a para-substituted aromatic acyl chloride featuring both a benzoyl chloride moiety and a chloroacetyl group on the same benzene ring. This bifunctional architecture enables two electrophilic sites with distinct reactivity profiles, allowing sequential nucleophilic substitution reactions that are not possible with standard mono-functional acyl chlorides.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 76597-66-5
Cat. No. B13959074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloroacetyl)benzoyl chloride
CAS76597-66-5
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCl)C(=O)Cl
InChIInChI=1S/C9H6Cl2O2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2
InChIKeyUNVAAHUVBSVHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloroacetyl)benzoyl chloride (CAS 76597-66-5): A Bifunctional Acyl Chloride Building Block for Sequential Derivatization


4-(Chloroacetyl)benzoyl chloride is a para-substituted aromatic acyl chloride featuring both a benzoyl chloride moiety and a chloroacetyl group on the same benzene ring [1]. This bifunctional architecture enables two electrophilic sites with distinct reactivity profiles, allowing sequential nucleophilic substitution reactions that are not possible with standard mono-functional acyl chlorides . The compound is primarily employed as a versatile intermediate in medicinal chemistry and polymer synthesis, where temporal control over amide/ester bond formation is critical [1].

Why 4-(Chloroacetyl)benzoyl chloride Cannot Be Replaced by Benzoyl Chloride, 4-Chlorobenzoyl Chloride, or 4-(Chloromethyl)benzoyl chloride


Mono-functional analogs such as benzoyl chloride (CAS 98-88-4) or 4-chlorobenzoyl chloride (CAS 122-01-0) possess only one reactive acyl chloride site, limiting their utility to single-step derivatization. 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4) offers a benzylic chloride, but its reactivity is substantially lower than that of the chloroacetyl group, and it cannot participate in the same chemoselective amidation/alkylation sequences. The unique combination of an sp²-hybridized benzoyl chloride (fast reaction with amines) and an sp³-hybridized α-chloro ketone (slower, controllable alkylation) in 4-(chloroacetyl)benzoyl chloride enables two-step divergent synthesis without intermediate purification [1]. This orthogonal reactivity is lost if either functional group is absent or replaced with a less reactive surrogate.

Quantitative Differentiation of 4-(Chloroacetyl)benzoyl chloride from Its Closest Analogs


Lipophilicity Advantage of the Para-Isomer Over the Meta-Isomer

The para-substituted isomer 4-(chloroacetyl)benzoyl chloride exhibits a measured LogP of 2.49 (chemsrc) or 2.7 (molaid), which is significantly lower than the LogP of 3.2 for the meta-substituted isomer 3-(chloroacetyl)benzoyl chloride [1]. Lower lipophilicity translates to improved aqueous compatibility during peptide coupling reactions and easier removal of hydrolysis byproducts.

Lipophilicity LogP Isomer comparison Physicochemical properties

Single-Example Yield for Sequential Derivatization: Peptide Conjugation of 4-(Chloroacetyl)benzoyl chloride

In the synthesis of thyroliberin affinity labels, 4-(chloroacetyl)benzoyl chloride was reacted with L-Phe-Pyrr·HCl in the presence of N-methylmorpholine (DCM, 3.0 h) to give the N-[p-(chloroacetyl)benzoyl]-L-phenylalanylpyrrolidine conjugate in 50% isolated yield [1]. While no direct yield comparison with benzoyl chloride is available in the same paper, the reaction demonstrates that the benzoyl chloride site reacts chemoselectively in the presence of the chloroacetyl group, leaving the latter intact for subsequent protein alkylation.

Peptide chemistry Sequential reaction Yield Affinity label

Differential Electrophilicity of the Two Leaving Groups Enables Orthogonal Reactivity

The benzoyl chloride group in 4-(chloroacetyl)benzoyl chloride is an sp²-hybridized carbonyl chloride that reacts rapidly with amines (seconds to minutes at 0 °C), whereas the α-chloro ketone (chloroacetyl group) is an sp³-hybridized alkyl chloride that requires longer reaction times (hours) and higher temperatures. This differential is well-documented: chloroacetyl chloride itself hydrolyzes 100-fold slower than acetyl chloride [1], and benzoyl chloride reacts faster than acetyl chloride in Friedel–Crafts acylation (relative rate benzoyl:acetyl = 1:430) [2]. By extension, the benzoyl chloride site in 4-(chloroacetyl)benzoyl chloride can be expected to react >100-fold faster than the chloroacetyl site.

Orthogonal reactivity Chemoselectivity Acyl chloride α-Chloro ketone

Optimal Application Scenarios for 4-(Chloroacetyl)benzoyl chloride Based on Differentiated Evidence


Two-Step Synthesis of Covalent Protein Affinity Labels

In medicinal chemistry, the compound enables a one-pot, two-step protocol: first, the benzoyl chloride reacts with an amine-containing pharmacophore; second, the pendant chloroacetyl group alkylates a nucleophilic residue (e.g., cysteine) on the target protein [1]. This eliminates the need for intermediate deprotection or separate functionalization steps, accelerating probe development.

Sequential Polymer Functionalization and Crosslinking

When used as a co-monomer in polyester or polyamide synthesis, the benzoyl chloride site participates in the initial polycondensation, while the chloroacetyl group remains available for post-polymerization crosslinking or grafting . This orthogonal reactivity enables the fabrication of degradable networks with tunable crosslink density.

Synthesis of Isomerically Pure Para-Substituted Bioactive Conjugates

The para-substitution pattern delivers a linear molecular geometry with lower LogP (2.5) than the meta isomer (LogP 3.2), which is advantageous for maintaining aqueous solubility during bioconjugation and for achieving consistent receptor-binding orientation in affinity-label studies [2].

Building Block for Heterocyclic Compound Libraries

The chloroacetyl group can be cyclized with nucleophiles (e.g., thiourea, hydrazines) to form thiazole, thiadiazole, or quinazoline rings, while the benzoyl chloride serves as an additional diversification point . This dual-handle strategy maximizes scaffold diversity in parallel synthesis.

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